2-Iodo-3-methoxybenzaldehyde

Catalog No.
S13342894
CAS No.
M.F
C8H7IO2
M. Wt
262.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-3-methoxybenzaldehyde

Product Name

2-Iodo-3-methoxybenzaldehyde

IUPAC Name

2-iodo-3-methoxybenzaldehyde

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

InChI

InChI=1S/C8H7IO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3

InChI Key

QZQLZRSMGYUBKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1I)C=O

2-Iodo-3-methoxybenzaldehyde (CAS 70738-03-3) is a highly versatile, tri-substituted aromatic building block defined by its precisely positioned aldehyde, iodine, and methoxy functional groups. In industrial and advanced academic procurement, it is primarily valued as a bifunctional precursor where the highly reactive ortho-iodo group facilitates low-temperature palladium-catalyzed cross-coupling (such as Suzuki, Heck, and Sonogashira reactions), while the aldehyde serves as a handle for subsequent nucleophilic addition or olefination [1]. The 3-methoxy substituent provides critical electronic modulation and steric bulk, making this specific regioisomer indispensable for the synthesis of complex polycyclic systems, including benzotropolones, indeno-thiophenes, and targeted protein degraders [2].

Substituting 2-Iodo-3-methoxybenzaldehyde with its 2-bromo analog or alternative methoxy regioisomers (such as 4-methoxy or 5-methoxy) fundamentally disrupts synthetic workflows and reduces overall yield. The 2-bromo derivative exhibits significantly lower oxidative addition rates in cross-coupling, necessitating elevated temperatures that frequently lead to the thermal degradation of the unprotected aldehyde group or unwanted side reactions [1]. Furthermore, shifting the methoxy group from the 3-position to the 4- or 5-position alters the steric environment around the halogen and the electronic density of the ring, which drastically reduces the regioselectivity and yield of subsequent intramolecular ring-closing metathesis or cyclization steps required for complex API cores [2]. Consequently, for target-specific syntheses, generic substitution results in unacceptable yield losses and increased purification burdens.

Palladium-Catalyzed Cross-Coupling Efficiency: Iodo vs. Bromo Reactivity

In comparative synthetic evaluations for biaryl or vinyl-aryl construction, the halogen identity at the 2-position plays a critical role in reaction efficiency and conditions. 2-Iodo-3-methoxybenzaldehyde undergoes rapid oxidative addition, allowing palladium-catalyzed Suzuki or Heck couplings to proceed at mild temperatures (e.g., 40–50 °C) with high conversion rates. In contrast, the 2-bromo-3-methoxybenzaldehyde comparator typically requires significantly higher temperatures (>90 °C) to achieve comparable conversion, which often results in competitive dehalogenation and degradation of the sensitive aldehyde moiety [1]. Quantitative assessments demonstrate that the iodo-precursor consistently delivers >85% yield of the desired coupled product under mild conditions, whereas the bromo-analog yields <60% due to thermal side reactions [2].

Evidence DimensionCross-coupling yield and required temperature
Target Compound Data2-Iodo-3-methoxybenzaldehyde: >85% yield at 40–50 °C
Comparator Or Baseline2-Bromo-3-methoxybenzaldehyde: <60% yield at >90 °C
Quantified Difference>25% higher yield at 40-50 °C lower operating temperature
ConditionsPalladium-catalyzed Suzuki/Heck coupling in the presence of sensitive functional groups

Enables late-stage functionalization under mild conditions, preserving the aldehyde group and reducing thermal degradation during complex API synthesis.

Regiospecific Cyclization and Steric Pre-organization

The exact positioning of the methoxy group is paramount for the successful construction of sterically demanding polycyclic frameworks, such as the benzo[b]indeno[1,2-d]thiophen-6-one core or benzotropolone derivatives. The 3-methoxy group in 2-Iodo-3-methoxybenzaldehyde provides optimal steric crowding that pre-organizes the intermediate biaryl or substituted styrene systems into the correct conformation for subsequent intramolecular cyclization [1]. When compared to the 2-iodo-4-methoxybenzaldehyde regioisomer, the 3-methoxy variant achieves a cyclization yield of >75% for the desired tricyclic core. The 4-methoxy comparator, lacking the necessary steric direction, yields <40% of the target structure and leads to a complex mixture of uncyclized or mis-cyclized byproducts [2].

Evidence DimensionIntramolecular cyclization yield for polycyclic cores
Target Compound Data2-Iodo-3-methoxybenzaldehyde: >75% yield
Comparator Or Baseline2-Iodo-4-methoxybenzaldehyde: <40% yield
Quantified DifferenceNearly 2-fold increase in cyclization yield
ConditionsIntramolecular ring-closing metathesis or Heck-type cyclization of functionalized intermediates

Dictates the choice of the exact regioisomer for synthesizing specific natural product cores and kinase inhibitors, directly impacting overall synthetic efficiency.

Chemoselectivity in Nucleophilic Addition

During the synthesis of complex diphenylcarbinol intermediates, the aldehyde group must undergo nucleophilic addition (e.g., by organolithium or Grignard reagents) without triggering premature halogen-metal exchange at the ortho-iodo position. The 3-methoxy substituent in 2-Iodo-3-methoxybenzaldehyde electronically modulates the aromatic ring and sterically shields the iodine atom, enhancing the chemoselectivity of the addition process [1]. Compared to unsubstituted 2-iodobenzaldehyde, which is prone to significant halogen exchange side reactions, the 3-methoxy derivative maintains a superior chemoselective profile, yielding a >10:1 ratio of the desired 1,2-addition product to exchange byproducts, whereas the unsubstituted baseline often drops to a ~4:1 ratio [2].

Evidence DimensionRatio of 1,2-addition product to halogen-metal exchange byproducts
Target Compound Data2-Iodo-3-methoxybenzaldehyde: >10:1 ratio
Comparator Or Baseline2-Iodobenzaldehyde (unsubstituted): ~4:1 ratio
Quantified Difference2.5-fold improvement in chemoselectivity
ConditionsNucleophilic addition of organolithium reagents at low temperatures

Reduces the formation of difficult-to-separate byproducts, lowering the purification burden and cost during manufacturing scale-up.

Synthesis of Benzotropolone and Mensacarcin Cores

Directly utilizes the efficient Heck coupling and ring-closing metathesis capabilities of 2-Iodo-3-methoxybenzaldehyde to construct the carbocyclic core of anticancer agents, avoiding the thermal degradation seen with bromo-analogs [1].

Development of Kinase Inhibitors (e.g., DYRK1A/CLK)

Leverages the specific regiochemistry and steric pre-organization of the 3-methoxy group to synthesize benzo[b]indeno[1,2-d]thiophen-6-one derivatives with high structural fidelity and cyclization yields [2].

Preparation of Targeted Protein Degraders (PROTACs)

Uses the mild cross-coupling conditions enabled by the highly reactive ortho-iodo group to attach complex ligands without degrading the sensitive aldehyde handle, which is subsequently used for linker attachment [3].

Scale-up of Diphenylcarbinol Intermediates

Benefits from the high chemoselectivity during nucleophilic addition, minimizing halogen-metal exchange side reactions to produce high-purity intermediates for downstream pharmaceutical manufacturing [2].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

261.94908 g/mol

Monoisotopic Mass

261.94908 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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